molecular formula C13H20ClFN2 B2450976 N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride CAS No. 1353954-71-8

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride

Cat. No.: B2450976
CAS No.: 1353954-71-8
M. Wt: 258.77
InChI Key: ZCBNFOUVLOXRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C13H20ClFN2 and a molecular weight of 258.76 g/mol .

Scientific Research Applications

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride has a wide range of scientific research applications:

Safety and Hazards

This compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be handled until all safety precautions have been read and understood . It should be kept away from any possible contact with water, because of violent reaction and possible flash fire . If swallowed, inhaled, or in contact with eyes or clothing, immediately call a POISON CENTER or doctor/physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the reaction of cyclohexane-1,2-diamine with 3-fluorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate certain biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-N-[(3-fluorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h3-5,8,12-13,16H,1-2,6-7,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBNFOUVLOXRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.